molecular formula C9H13IO2 B2840043 Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate CAS No. 2242693-89-4

Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate

Cat. No.: B2840043
CAS No.: 2242693-89-4
M. Wt: 280.105
InChI Key: REAWFFILFYWVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate is a complex organic compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound is notable for its high perplexity and burstiness, making it a valuable asset in various fields such as drug development and organic synthesis.

Preparation Methods

The synthesis of Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate involves multiple steps. One common method includes the iodination of a bicyclo[1.1.1]pentane derivative followed by esterification. The reaction conditions typically require the use of iodine and a suitable solvent under controlled temperature and pressure. Industrial production methods may involve more scalable processes, but specific details are often proprietary.

Chemical Reactions Analysis

Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups using reagents like sodium azide or potassium cyanide.

    Reduction Reactions: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate can be used to oxidize the compound, leading to the formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecular structures.

    Biology: The compound is studied for its potential biological activities, including its role as a bioisostere in drug design.

    Medicine: Researchers are exploring its use in the development of new pharmaceuticals, especially those targeting specific molecular pathways.

    Industry: The compound’s unique structure makes it valuable in materials science, where it is used in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The iodine atom can also participate in halogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate is unique due to its bicyclo[1.1.1]pentane structure. Similar compounds include:

    Bicyclo[1.1.1]pentane Derivatives: These compounds share the same core structure but differ in their functional groups.

    Cubanes: Another class of compounds with a highly strained, cubic structure.

    Propellanes: These compounds have a propeller-like structure and are used in similar applications.

This compound stands out due to its specific iodine substitution, which imparts unique chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IO2/c1-2-12-7(11)3-8-4-9(10,5-8)6-8/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAWFFILFYWVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC12CC(C1)(C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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